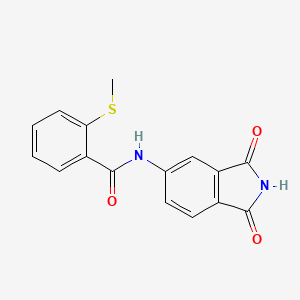
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide, also known as ML167, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of isoindolinone compounds and has been found to exhibit potent biological activity against a range of targets.
Applications De Recherche Scientifique
DNA Damage and Repair
One study explored the effects of 3-aminobenzamide, a potent inhibitor of nuclear poly ADP-ribosyl synthetase, on the toxic and transforming effects of various agents in BALB/3T3 cells. This research underscores the critical role of poly ADP-ribosyl synthetase in DNA repair processes and the chemical induction of transformation in vitro, suggesting a potential area of application for related compounds in understanding DNA damage and repair mechanisms (Lubet et al., 1984).
Receptor Binding Studies
Another study introduced a novel sigma-2 receptor probe, highlighting its high affinity for sigma2 receptors compared to other compounds. This research indicates the value of developing new ligands for studying receptor interactions, which could be relevant for compounds like N-(1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide in neuropharmacology and oncology (Xu et al., 2005).
Antimicrobial and Antifungal Activities
Research into the synthesis and biological activity of related compounds has revealed promising antibacterial and antifungal activities. This suggests the potential for N-(1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide and similar compounds to be explored as prospective antimicrobials, contributing to the development of new therapeutic agents (Patel & Dhameliya, 2010).
Anticancer Evaluation
A study on the synthesis, molecular docking, and antibacterial evaluation of derivatives highlighted their potential in cancer research. One compound exhibited significant anticancer activity against Proteus vulgaris, pointing to the importance of structural analogs in discovering new anticancer agents (Ravichandiran et al., 2015).
Cellular Proliferation in Tumors
The evaluation of a cellular proliferative marker in imaging tumor proliferation by PET in patients with malignant neoplasms demonstrates the utility of structurally similar compounds in assessing the proliferative status of solid tumors. Such applications are crucial in the diagnosis and monitoring of cancer treatment (Dehdashti et al., 2013).
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-22-13-5-3-2-4-11(13)15(20)17-9-6-7-10-12(8-9)16(21)18-14(10)19/h2-8H,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBBELYUIVILJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)
![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)
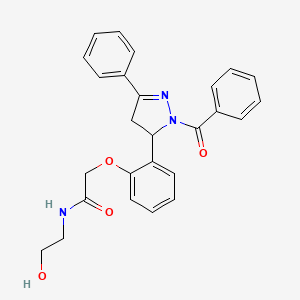
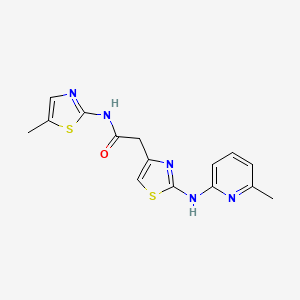
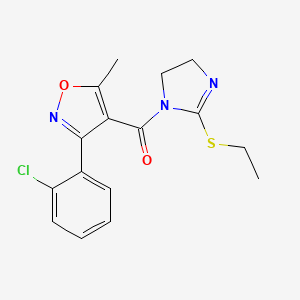
![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)
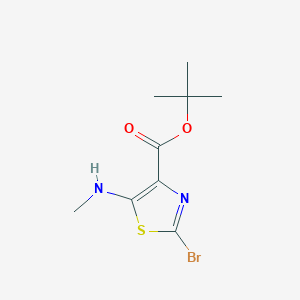
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2393591.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)
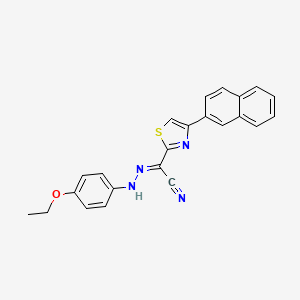
![2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide](/img/structure/B2393599.png)
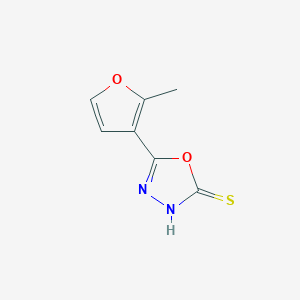
![(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B2393603.png)